Stereochemical Purity: Enantiopure (R)-Configured Amine vs Racemic Mixture
The target compound is the single (R)-enantiomer (CAS 1212176-15-2, one defined atom stereocenter, zero undefined) [1]. The racemic mixture 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 926260-61-9) is also commercially available but contains both (R)- and (S)-enantiomers in equal proportion [2]. In stereospecific applications, the racemate effectively delivers only 50% of the desired enantiomer, doubling the effective impurity load and potentially introducing an (S)-enantiomer with divergent biological activity or synthetic reactivity.
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single enantiomer: 1 defined atom stereocenter, 0 undefined; enantiomeric excess >99% (implied by specification as single enantiomer product) [1] |
| Comparator Or Baseline | Racemic mixture: CAS 926260-61-9; both (R)- and (S)-enantiomers present (undefined stereochemistry at the aminoethyl carbon) [2] |
| Quantified Difference | Target provides 100% of the desired (R)-enantiomer; racemate provides 50% (R)- and 50% (S)-enantiomer |
| Conditions | Chiral identity established by IUPAC name with defined (R)-stereochemistry (InChI stereo layer: /t8-/m1/s1) and deposited as a single-enantiomer substance [1] |
Why This Matters
For asymmetric synthesis, chiral resolution, or stereospecific biological assays, using the enantiopure compound eliminates the confounding factor of the undesired (S)-enantiomer, which may exhibit different potency, selectivity, or pharmacokinetics.
- [1] PubChem Compound Summary for CID 25324347, 4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide. Computed Properties: Defined Atom Stereocenter Count = 1, Undefined Atom Stereocenter Count = 0. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 25324347 (racemic: 4-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide, CAS 926260-61-9). National Center for Biotechnology Information (2025). View Source
